Regioisomeric Differentiation: N2-Ethyl vs. N1-Ethyl Substitution on the Pyrano[4,3-c]pyrazole Core
The primary structural differentiator for (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is its regiospecific N2-ethyl substitution. The isomeric 1-ethyl analog ({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol, CAS 2731008-07-2) shares an identical molecular formula (C9H14N2O2) and molecular weight (182.22 g/mol), but differs fundamentally in the electronic character and steric environment of the pyrazole ring . This positional shift is documented in the foundational patent literature for this scaffold as a key determinant of biological activity [1]. No head-to-head bioassay comparison between these two specific isomers has been published, and the following class-level inference is based on the general SAR of the scaffold.
| Evidence Dimension | Regiochemistry of ethyl substitution on the pyrazole ring |
|---|---|
| Target Compound Data | Ethyl group at the N2 position (2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol |
| Comparator Or Baseline | Ethyl group at the N1 position ({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanol, CAS 2731008-07-2) ; Des-ethyl parent ((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol, CAS 1351386-56-5) |
| Quantified Difference | No quantitative potency or selectivity data available. Difference is structural: N2 vs. N1 alkylation leading to distinct hydrogen-bonding patterns and steric constraints. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registration; no biological assay context available. |
Why This Matters
In structure-guided or fragment-based drug design, the positional isomer must be exact to reproduce a hit's binding mode; a regioisomeric substitution will almost certainly ablate or alter target affinity, rendering SAR comparisons invalid.
- [1] Rovnyak, G. Substituted pyrano[4,3-c]pyrazoles, compositions containing same, and method of use. U.S. Patent No. 4,178,379, December 11, 1979. View Source
